2-Hydroxyestradiol-13C6
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Overview
Description
2-Hydroxyestradiol-13C6 is a stable isotope-labeled compound, specifically a 13C-labeled version of 2-Hydroxyestradiol. 2-Hydroxyestradiol is a metabolite of 17β-estradiol, a form of estrogen. This compound has minimal estrogenic activity but possesses significant antioxidant properties. It reacts with DNA to form stable adducts and exhibits genotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyestradiol-13C6 involves the incorporation of 13C isotopes into the 2-Hydroxyestradiol molecule. This process typically requires the use of 13C-labeled precursors and specific reaction conditions to ensure the incorporation of the isotope at the desired positions within the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to handle the 13C-labeled precursors and ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyestradiol-13C6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of this compound can lead to the formation of quinones, while reduction can produce dihydroxy derivatives .
Scientific Research Applications
2-Hydroxyestradiol-13C6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the metabolism and pharmacokinetics of estradiol derivatives.
Biology: Investigated for its role in cellular processes, including its antioxidant properties and interactions with DNA.
Medicine: Studied for its potential therapeutic effects, particularly in relation to its antioxidant activity and ability to form stable DNA adducts.
Industry: Utilized in the development of new drugs and therapeutic agents, as well as in the study of drug metabolism and pharmacokinetics .
Mechanism of Action
2-Hydroxyestradiol-13C6 exerts its effects primarily through its antioxidant properties and its ability to form stable adducts with DNA. The compound interacts with various molecular targets, including estrogen receptors and DNA, leading to its genotoxic effects. The pathways involved in its mechanism of action include the activation of antioxidant defenses and the formation of DNA adducts .
Comparison with Similar Compounds
2-Hydroxyestradiol-13C6 is similar to other catechol estrogens, such as 4-Hydroxyestradiol and 2-Methoxyestradiol. it is unique due to its 13C labeling, which makes it particularly useful as a tracer in metabolic and pharmacokinetic studies. Other similar compounds include:
4-Hydroxyestradiol: Another catechol estrogen with similar antioxidant properties.
2-Methoxyestradiol: A metabolite of 2-Hydroxyestradiol with distinct biological activities, including anti-cancer properties
Properties
Molecular Formula |
C18H24O3 |
---|---|
Molecular Weight |
294.34 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-13-(113C)methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,17-triol |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,17,19-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1/i1+1,4+1,5+1,14+1,17+1,18+1 |
InChI Key |
DILDHNKDVHLEQB-CYXBMXIASA-N |
Isomeric SMILES |
[13CH3][13C@]12CC[C@H]3[C@H]([13C@@H]1[13CH2][13CH2][13C@@H]2O)CCC4=CC(=C(C=C34)O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)O)O |
Origin of Product |
United States |
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